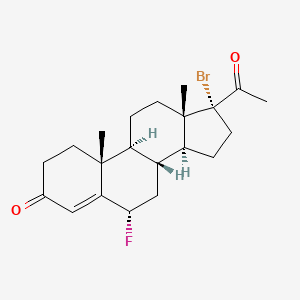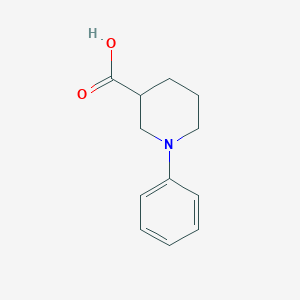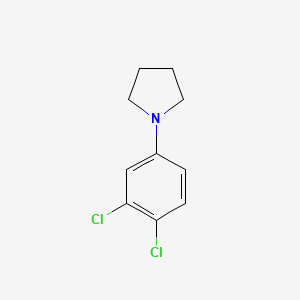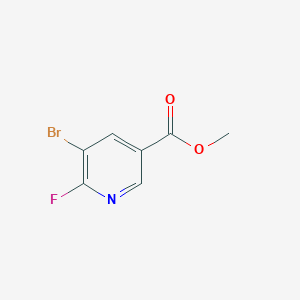
(4-甲酰基噻吩-2-基)硼酸
描述
(4-Formylthiophen-2-yl)boronic acid is an organic compound with the molecular formula C5H5BO3S It is a boronic acid derivative featuring a thiophene ring substituted with a formyl group at the 4-position and a boronic acid group at the 2-position
科学研究应用
(4-Formylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
作用机制
Target of Action
The primary target of (4-Formylthiophen-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, where it acts as a nucleophilic organic group . In this reaction, the compound is transferred from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds . The downstream effects of this pathway include the formation of new organic compounds .
Pharmacokinetics
Boronic acids and their esters, in general, are known to be only marginally stable in water . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the creation of new organic compounds .
Action Environment
The action of (4-Formylthiophen-2-yl)boronic acid is influenced by environmental factors. For instance, the compound is known to be only marginally stable in water . This means that the presence of water could potentially affect the compound’s action, efficacy, and stability. Additionally, the compound’s action in the SM cross-coupling reaction is influenced by the presence of a metal catalyst .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylthiophen-2-yl)boronic acid typically involves the use of 5-bromothiophene-2-carbaldehyde as a starting material. The brominated compound undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2(pin)2) in the presence of a base such as potassium phosphate (K3PO4·7H2O) and a ligand like Xphos. The reaction is carried out under inert conditions, often in a solvent like toluene, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: While specific industrial production methods for (4-Formylthiophen-2-yl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields and purity.
化学反应分析
Types of Reactions: (4-Formylthiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Thiophene-2-boronic acid derivatives.
Reduction: Thiophene-2-boronic acid derivatives with hydroxymethyl substitution.
相似化合物的比较
5-Formyl-2-thienylboronic acid: Similar structure but with the formyl group at the 5-position.
2-Formylphenylboronic acid: A phenyl derivative with a formyl group at the 2-position.
3-Formylphenylboronic acid: A phenyl derivative with a formyl group at the 3-position.
Uniqueness: (4-Formylthiophen-2-yl)boronic acid is unique due to the specific positioning of the formyl and boronic acid groups on the thiophene ring, which imparts distinct electronic and steric properties. This unique arrangement enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
(4-formylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNGETCGSFWOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614306 | |
| Record name | (4-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186026-19-6 | |
| Record name | (4-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




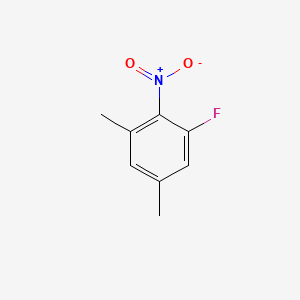
![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)
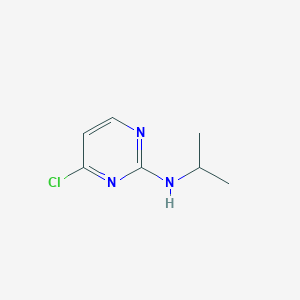
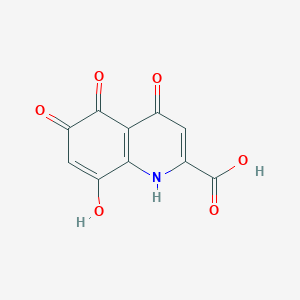
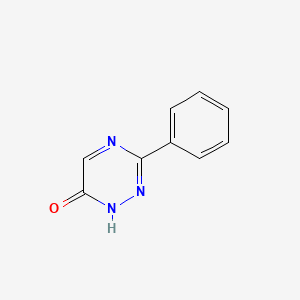

![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
